molecular formula C6H6N6O3 B14697430 1,3,5-Triazine-2,4,6-tricarboxamide CAS No. 23297-24-7

1,3,5-Triazine-2,4,6-tricarboxamide

Cat. No.: B14697430
CAS No.: 23297-24-7
M. Wt: 210.15 g/mol
InChI Key: PRDSMYUJZRWZLE-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-tricarboxamide is an organic compound that has garnered significant attention due to its unique properties and potential applications. This compound is characterized by a triazine ring substituted with three carboxamide groups at the 2, 4, and 6 positions. It is known for its luminescent properties, particularly aggregation-induced emission, which makes it valuable in various fields such as optoelectronics and sensing .

Preparation Methods

The synthesis of 1,3,5-triazine-2,4,6-tricarboxamide typically involves the reaction of cyanuric chloride with amines under controlled conditions. One common method includes the use of a solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete substitution of the chlorine atoms with amine groups .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

1,3,5-Triazine-2,4,6-tricarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide or potassium carbonate, and solvents such as DMF or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives .

Scientific Research Applications

1,3,5-Triazine-2,4,6-tricarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,5-triazine-2,4,6-tricarboxamide exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, including those involved in luminescence and biological activity. The compound’s structure allows it to participate in π-π stacking interactions, which can enhance its stability and functionality in different applications .

Comparison with Similar Compounds

1,3,5-Triazine-2,4,6-tricarboxamide can be compared to other triazine derivatives, such as:

    2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its explosive properties and use in propellants.

    2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Used in the spectrophotometric determination of iron.

    1,3,5-Triazine-2,4,6-tribenzaldehyde: Utilized in the synthesis of responsive hydrogels.

What sets this compound apart is its unique combination of luminescent properties and stability, making it particularly valuable in optoelectronic applications and as a supramolecular motif for the development of advanced materials .

Properties

CAS No.

23297-24-7

Molecular Formula

C6H6N6O3

Molecular Weight

210.15 g/mol

IUPAC Name

1,3,5-triazine-2,4,6-tricarboxamide

InChI

InChI=1S/C6H6N6O3/c7-1(13)4-10-5(2(8)14)12-6(11-4)3(9)15/h(H2,7,13)(H2,8,14)(H2,9,15)

InChI Key

PRDSMYUJZRWZLE-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)C(=O)N)C(=O)N)C(=O)N

Origin of Product

United States

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